(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral amino acid derivative with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the tetrahydrofuran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .
Scientific Research Applications
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid: A structural isomer with the tetrahydrofuran ring attached at a different position.
2-Amino-3-(tetrahydropyran-2-yl)propanoic acid: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring
Uniqueness
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
IMSUDXBVOIOXLR-PRJDIBJQSA-N |
Isomeric SMILES |
C1CC(OC1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
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